molecular formula C25H30Cl3NO4S B10950793 Ethyl 2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Ethyl 2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Cat. No.: B10950793
M. Wt: 546.9 g/mol
InChI Key: PUYBAOCNJJIDGH-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a trichlorophenoxy group, an acetylamino group, and a decahydrocyclododecathiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced carbonyl derivatives.

    Substitution: Substituted trichlorophenoxy derivatives.

Scientific Research Applications

ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival.

    Pathways: It interferes with signaling pathways that regulate cell growth, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives:

The uniqueness of ETHYL 2-{[2-(2,4,6-TRICHLOROPHENOXY)ACETYL]AMINO}-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE lies in its decahydrocyclododecathiophene core and the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H30Cl3NO4S

Molecular Weight

546.9 g/mol

IUPAC Name

ethyl 2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

InChI

InChI=1S/C25H30Cl3NO4S/c1-2-32-25(31)22-17-11-9-7-5-3-4-6-8-10-12-20(17)34-24(22)29-21(30)15-33-23-18(27)13-16(26)14-19(23)28/h13-14H,2-12,15H2,1H3,(H,29,30)

InChI Key

PUYBAOCNJJIDGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)COC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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